molecular formula C10H22BrOP B14746091 (2-Bromoethyl)(dibutan-2-yl)phosphane oxide CAS No. 5055-13-0

(2-Bromoethyl)(dibutan-2-yl)phosphane oxide

Cat. No.: B14746091
CAS No.: 5055-13-0
M. Wt: 269.16 g/mol
InChI Key: UWHZAIJDOKHOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is an organophosphorus compound characterized by the presence of a phosphane oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide typically involves the reaction of dibutan-2-ylphosphine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane oxide group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(dibutan-2-yl)phosphane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphane oxide back to the corresponding phosphine.

    Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state phosphane oxides.

    Reduction: Dibutan-2-ylphosphine.

    Substitution: Various substituted phosphane oxides depending on the nucleophile used.

Scientific Research Applications

(2-Bromoethyl)(dibutan-2-yl)phosphane oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide involves its interaction with molecular targets through its phosphane oxide group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethyl)phosphonic acid diethyl ester
  • Diethyl 2-bromoethylphosphonate

Uniqueness

(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is unique due to its specific structural features, such as the dibutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5055-13-0

Molecular Formula

C10H22BrOP

Molecular Weight

269.16 g/mol

IUPAC Name

2-[2-bromoethyl(butan-2-yl)phosphoryl]butane

InChI

InChI=1S/C10H22BrOP/c1-5-9(3)13(12,8-7-11)10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

UWHZAIJDOKHOBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)P(=O)(CCBr)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.